
Piribedil maleate
Übersicht
Beschreibung
Piribedil maleate is a chemical compound known for its use as an antiparkinsonian agent. It is a piperazine derivative that acts as a dopamine D2 and D3 receptor agonist and also has alpha-2 adrenergic antagonist properties . This compound is used in the treatment of Parkinson’s disease and other conditions related to cognitive deficits and dizziness .
Vorbereitungsmethoden
The preparation of piribedil maleate involves the synthesis of piribedil followed by its conversion to the maleate salt. The synthetic route typically involves the reaction of 1,3-benzodioxole with piperazine to form the intermediate, which is then reacted with pyrimidine to yield piribedil . The maleate salt is formed by reacting piribedil with maleic acid under appropriate conditions . Industrial production methods focus on optimizing yield and purity, often involving controlled reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Piribedilmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter dem Einfluss von Oxidationsmitteln auftreten, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Hilfe von Reduktionsmitteln durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Treatment
Piribedil has been shown to improve both motor and non-motor symptoms in patients with early-stage PD. Randomized controlled trials indicate that it significantly enhances motor function compared to placebo, with improvements noted in the Unified Parkinson's Disease Rating Scale (UPDRS) scores .
Key Findings:
- A study involving 405 early PD patients demonstrated that piribedil (150-300 mg/day) resulted in a significant reduction in UPDRS III scores compared to placebo (improvement of -4.9 points vs. worsening of +2.6 points) .
- The proportion of responders (defined as those showing more than 30% improvement in UPDRS III) was significantly higher in the piribedil group (42%) compared to placebo (14%) .
Adjunct Therapy with Levodopa
Piribedil is often used alongside levodopa to manage motor complications associated with advanced PD. Clinical trials suggest that it can reduce the required dosage of levodopa while maintaining similar efficacy levels .
Non-Motor Symptoms
Emerging evidence indicates potential benefits of piribedil in alleviating non-motor symptoms such as apathy and cognitive deficits, although further confirmatory studies are warranted .
Comparative Analysis with Other Dopamine Agonists
Compound | Mechanism | Primary Use | Unique Features |
---|---|---|---|
Piribedil Maleate | D2/D3 agonist, Alpha-2 antagonist | Parkinson's disease | Lower dyskinesia risk |
Pramipexole Dihydrochloride | D2/D3 agonist | Parkinson's disease | Renowned for renal safety |
Ropinirole Hydrochloride | D2/D3 agonist | Parkinson's disease | Longer half-life |
Bromocriptine Mesylate | D2 agonist | Parkinson's disease, hyperprolactinemia | Prolactin-inhibiting properties |
Case Study 1: Efficacy in Early PD
A randomized double-blind trial assessed the efficacy of piribedil monotherapy over seven months. Results indicated significant improvements in motor function without major adverse effects, establishing piribedil as a viable first-line treatment option for early PD patients .
Case Study 2: Long-term Treatment Outcomes
In a one-year study comparing piribedil to bromocriptine, both medications showed similar efficacy in improving motor symptoms; however, piribedil required less adjustment of levodopa doses and demonstrated better tolerability overall .
Wirkmechanismus
Piribedil maleate exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at dopamine D2 and D3 receptors, enhancing dopaminergic activity in the brain . Additionally, it has alpha-2 adrenergic antagonist properties, which contribute to its therapeutic effects. The compound’s interaction with these molecular targets leads to improved motor function and cognitive abilities in patients with Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Piribedilmaleat ist aufgrund seiner zweifachen Wirkung als Dopaminrezeptoragonist und Alpha-2-adrenergem Antagonisten einzigartig. Ähnliche Verbindungen umfassen:
Pramipexoldihydrochlorid: Ein weiterer Dopaminagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Ropinirolhydrochlorid: Ein Dopaminagonist mit ähnlichen therapeutischen Anwendungen.
Bromocriptinmesylat: Ein Dopaminagonist mit zusätzlichen prolaktinhemmenden Eigenschaften.
Piribedilmaleat zeichnet sich durch sein spezifisches Rezeptorprofil und zusätzliche adrenerge Antagonisteneffekte aus, die einzigartige therapeutische Vorteile bieten können .
Biologische Aktivität
Piribedil maleate, a selective dopamine D2/D3 receptor agonist, is primarily used in the treatment of Parkinson's disease (PD). Its efficacy has been demonstrated in various clinical trials, showcasing its potential as both monotherapy and adjunct therapy to levodopa. This article delves into the biological activity of this compound, supported by case studies, research findings, and relevant data tables.
Pharmacological Profile
Mechanism of Action:
Piribedil acts predominantly as a dopamine D2/D3 receptor agonist. It also exhibits α2-adrenergic antagonist properties, which may contribute to its therapeutic effects in managing PD symptoms .
Pharmacokinetics:
Piribedil is administered orally and undergoes hepatic metabolism. Its pharmacokinetic profile supports once-daily dosing due to its prolonged half-life, which enhances patient compliance .
Case Studies and Clinical Trials
-
Monotherapy in Early Parkinson's Disease:
A randomized double-blind study involving 405 early PD patients assessed the efficacy of piribedil (150-300 mg/day) compared to placebo over seven months. The study found that patients receiving piribedil showed a significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS III) scores, with an average reduction of 4.9 points compared to a worsening of 2.6 points in the placebo group (P < 0.0001). Additionally, 42% of patients on piribedil were classified as responders, compared to only 14% on placebo . -
Combination Therapy with Levodopa:
In a twelve-month trial comparing piribedil (150 mg) and bromocriptine (25 mg) as adjunct therapies to levodopa, both treatments demonstrated similar improvements in UPDRS III scores (-7.9 for piribedil vs. -8.0 for bromocriptine). However, patients on piribedil required less increase in levodopa dosage, indicating a favorable profile for managing PD symptoms with potentially fewer side effects . -
Long-term Efficacy:
A one-year randomized trial highlighted that piribedil maintains its efficacy over time with good tolerability. Cognitive assessments showed no significant decline, suggesting that piribedil does not adversely affect cognitive function in PD patients .
Safety Profile
Piribedil is generally well-tolerated, with gastrointestinal side effects being the most common (22% in the piribedil group vs. 14% in placebo). Serious adverse events were rare and consistent with those observed with other dopamine agonists .
Biological Activity Data Table
Study | Participants | Dosage | Duration | UPDRS III Change | Responder Rate |
---|---|---|---|---|---|
Study 1 | 405 early PD | 150-300 mg | 7 months | -4.9 (piribedil), +2.6 (placebo) | 42% (piribedil), 14% (placebo) |
Study 2 | 425 early PD | 150 mg | 12 months | -7.9 (piribedil), -8.0 (bromocriptine) | Not specified |
Study 3 | Various | Variable | Long-term | Maintained efficacy | Not specified |
Eigenschaften
CAS-Nummer |
937719-94-3 |
---|---|
Molekularformel |
C20H22N4O6 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H18N4O2.C4H4O4/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;5-3(6)1-2-4(7)8/h1-5,10H,6-9,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
DKGOFBARSQSLOW-BTJKTKAUSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Piribedil Maleate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.